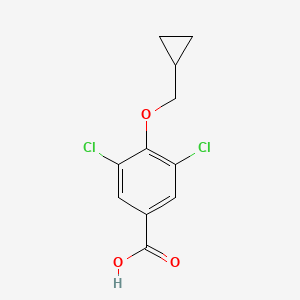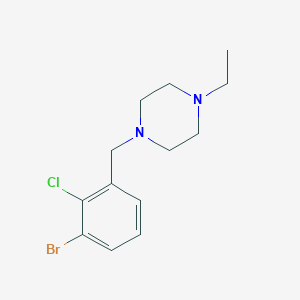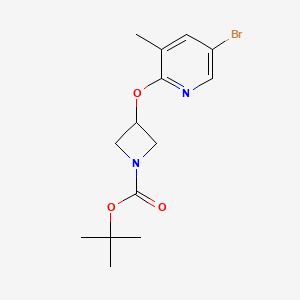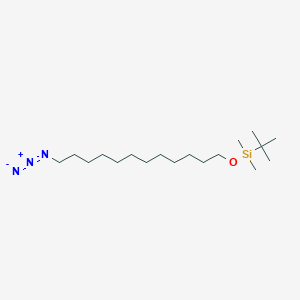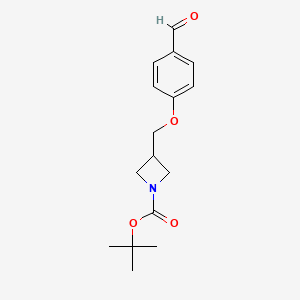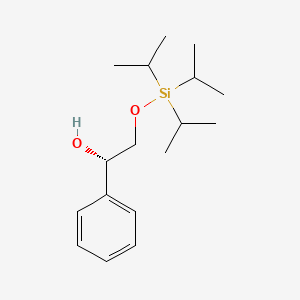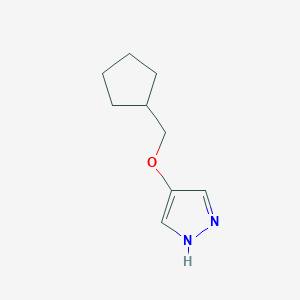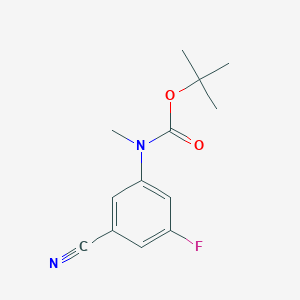![molecular formula C10H9N2NaO6 B8123442 Sodium N-[4-(methoxycarbonyl)-2-nitrophenyl]glycine](/img/structure/B8123442.png)
Sodium N-[4-(methoxycarbonyl)-2-nitrophenyl]glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium N-[4-(methoxycarbonyl)-2-nitrophenyl]glycine is a chemical compound that belongs to the class of nitrophenylglycine derivatives. This compound is characterized by the presence of a nitro group (-NO2) and a methoxycarbonyl group (-COOCH3) attached to the benzene ring, which is further linked to a glycine moiety. It is a sodium salt, which enhances its solubility in water and other polar solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium N-[4-(methoxycarbonyl)-2-nitrophenyl]glycine typically involves the nitration of 4-(methoxycarbonyl)aniline followed by the subsequent reaction with glycine under alkaline conditions. The nitration step requires careful control of temperature and the use of nitrating agents such as nitric acid and sulfuric acid.
Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step process that includes the large-scale nitration of the starting material, purification, and neutralization with sodium hydroxide to form the sodium salt. The process is optimized to ensure high yield and purity, with stringent quality control measures in place.
Types of Reactions:
Oxidation: The nitro group can be oxidized to form nitroso compounds or further oxidized to produce nitrate esters.
Reduction: The nitro group can be reduced to an amino group, resulting in the formation of aminophenyl derivatives.
Substitution: The methoxycarbonyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Typical reducing agents include iron and hydrogen in the presence of a catalyst.
Substitution: Nucleophiles such as hydroxylamine and amines are used, often in the presence of a base.
Major Products Formed:
Nitroso derivatives
Aminophenyl derivatives
Substituted methoxycarbonyl compounds
Scientific Research Applications
Chemistry: Sodium N-[4-(methoxycarbonyl)-2-nitrophenyl]glycine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting various diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Sodium N-[4-(methoxycarbonyl)-2-nitrophenyl]glycine exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group is known to participate in redox reactions, which can affect cellular processes. The methoxycarbonyl group can influence the compound's solubility and bioavailability, impacting its pharmacokinetic properties.
Comparison with Similar Compounds
Sodium N-[4-(methoxycarbonyl)-2-nitrophenyl]acetate
Sodium N-[4-(methoxycarbonyl)-2-nitrophenyl]amide
Sodium N-[4-(methoxycarbonyl)-2-nitrophenyl]sulfonate
Uniqueness: Sodium N-[4-(methoxycarbonyl)-2-nitrophenyl]glycine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs. Its solubility in water and other polar solvents, as well as its potential biological activities, make it a valuable compound in various applications.
Properties
IUPAC Name |
sodium;2-(4-methoxycarbonyl-2-nitroanilino)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O6.Na/c1-18-10(15)6-2-3-7(11-5-9(13)14)8(4-6)12(16)17;/h2-4,11H,5H2,1H3,(H,13,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMINRFNXQDAJE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)NCC(=O)[O-])[N+](=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N2NaO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

